molecular formula C25H25N3S B2734289 2-(4-benzhydrylpiperazino)-4H-3,1-benzothiazine CAS No. 338396-14-8

2-(4-benzhydrylpiperazino)-4H-3,1-benzothiazine

Cat. No.: B2734289
CAS No.: 338396-14-8
M. Wt: 399.56
InChI Key: QACUCHFWWHMICG-UHFFFAOYSA-N
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Description

2-(4-Benzhydrylpiperazino)-4H-3,1-benzothiazine is a heterocyclic compound featuring a 4H-3,1-benzothiazine core substituted at the 2-position with a benzhydrylpiperazino group. The 4H-3,1-benzothiazine scaffold is renowned for its biological relevance, including anticancer, antifungal, and antiproliferative activities .

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-4H-3,1-benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3S/c1-3-9-20(10-4-1)24(21-11-5-2-6-12-21)27-15-17-28(18-16-27)25-26-23-14-8-7-13-22(23)19-29-25/h1-14,24H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACUCHFWWHMICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3CS2)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzhydrylpiperazino)-4H-3,1-benzothiazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Synthetic Pathways for Benzothiazine Derivatives

Benzothiazines are typically synthesized via cyclization reactions. For example:

  • Thiazine ring formation : 2-Aminothiophenol derivatives react with ketones or α,β-unsaturated carbonyl compounds under acidic conditions to form 4H-1,4-benzothiazines .

  • Nucleophilic substitution : Chloroacetyl intermediates (e.g., 6-(2-chloroacetyl)-2H-benzo[b] thiazin-3(4H)-one) react with thiols or amines to introduce substituents at the 2-position .

Reactivity of Benzhydrylpiperazine Moieties

Benzhydrylpiperazine groups are often introduced via:

  • Mannich reactions : Secondary amines react with formaldehyde and ketones to form tertiary amine linkages.

  • Buchwald–Hartwig coupling : Aryl halides cross-couple with piperazines under palladium catalysis .

Hypothetical Reactivity of 2-(4-Benzhydrylpiperazino)-4H-3,1-Benzothiazine

Based on analogous systems, potential reactions include:

Reaction Type Expected Site of Reactivity Example Transformation
Nucleophilic Aromatic Substitution Thiazine C-2 or C-4 positionsReplacement of chloro or sulfonyl groups with amines/thiols .
Oxidation Sulfur atom in thiazine ringFormation of sulfoxide or sulfone derivatives .
Reductive Amination Piperazine nitrogenAlkylation or acylation of the secondary amine .

Biological Activity Considerations

Structurally similar compounds exhibit:

  • Acetylcholinesterase inhibition : Thiadiazole-benzothiazine hybrids show IC50 values in the micromolar range .

  • Anti-inflammatory activity : 4H-1,4-Benzothiazines reduce edema in rodent models .

Research Gaps and Recommendations

No peer-reviewed studies specifically addressing 2-(4-benzhydrylpiperazino)-4H-3,1-benzothiazine were found. Future work should prioritize:

  • Synthesis via coupling of 4-benzhydrylpiperazine with a pre-functionalized benzothiazine core.

  • Stability studies under physiological conditions (pH, temperature).

  • Computational modeling to predict metabolic pathways.

For experimental validation, consult specialized databases like Reaxys or SciFinder, as the compound may exist in proprietary pharmaceutical libraries or patent literature.

Scientific Research Applications

Overview

2-(4-benzhydrylpiperazino)-4H-3,1-benzothiazine is a significant compound in medicinal chemistry and pharmacology. Its structure, characterized by a piperazine ring and a benzothiazine moiety, positions it as a versatile scaffold for drug development. This article explores its various applications in scientific research, particularly focusing on its biological, medicinal, and industrial uses.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects against various diseases, particularly neurological disorders. Research indicates that derivatives of benzothiazine compounds exhibit promising activities in treating conditions such as Alzheimer's disease and Parkinson's disease. For instance, benzothiazole-piperazine hybrids have shown efficacy in inhibiting acetylcholinesterase and amyloid-beta aggregation, suggesting their potential as multifunctional agents against neurodegeneration .

Antimicrobial Activity

Studies have highlighted the antibacterial properties of benzothiazine derivatives. For example, compounds derived from the benzothiazine structure have been tested against Staphylococcus aureus, demonstrating significant antibacterial activity and the ability to inhibit biofilm formation on medical devices . This suggests that 2-(4-benzhydrylpiperazino)-4H-3,1-benzothiazine could be a valuable candidate in developing new antibacterial agents.

Anticancer Properties

Research into the anticancer potential of benzothiazine derivatives has revealed their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of specific cellular pathways and interactions with molecular targets such as receptors and enzymes . This capability positions 2-(4-benzhydrylpiperazino)-4H-3,1-benzothiazine as a lead compound for developing novel anticancer therapies.

Chemical Synthesis

In synthetic organic chemistry, 2-(4-benzhydrylpiperazino)-4H-3,1-benzothiazine serves as a building block for creating more complex molecules. Its unique structural features allow chemists to modify it further to enhance biological activity or develop new materials with desired properties .

Case Studies

Study Focus Findings
Yang et al. (2014)Antibacterial ActivityDeveloped benzothiazine-based bisamide derivatives showing potent activity against Staphylococcus aureus; demonstrated inhibition of biofilm formation on catheters .
Lihumis et al. (2020)NeuroprotectionInvestigated benzothiazole-piperazine hybrids for Alzheimer's treatment; compounds showed strong acetylcholinesterase inhibition and neuroprotective effects .
Badgujar et al. (2022)Medicinal Chemistry ReviewReviewed various benzothiazole derivatives with multiple therapeutic applications including anti-inflammatory and anticancer properties .

Mechanism of Action

The mechanism of action of 2-(4-benzhydrylpiperazino)-4H-3,1-benzothiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 4H-3,1-benzothiazine derivatives are heavily influenced by substituents at positions 2 and 3. Key analogs include:

a) 2-(4-Chlorophenoxy)-4H-3,1-Benzothiazine
  • Structure: Features a 4-chlorophenoxy group at position 2.
  • Properties: Molecular formula C₁₄H₁₀ClNOS; molar mass 275.75 g/mol. Exhibits antiproliferative activity against human breast cancer T47D cells, comparable to cisplatin in some cases .
  • Synthesis : Derived from cyclization reactions involving aryl-modified sulfinyl precursors .
b) 4-(Z)-(Bromomethylidene)-2-(Arylsulfanyl)-4H-3,1-Benzothiazines
  • Structure : Contains a bromomethylidene group at position 4 and sulfanyl substituents at position 2 (e.g., phenylsulfanyl or 4-chlorophenylsulfanyl).
  • Properties : Melting points range from 104°C to 173°C. IR spectra show characteristic C=C and C=N stretching vibrations at ~1598–1550 cm⁻¹ .
  • Synthesis : Achieved via reactions of dibromoethenylphenyl isothiocyanates with sodium thiolates, yielding stereoisomerically pure products .
c) 2-Alkoxy/Aryloxy Derivatives
  • Structure: Alkoxy (e.g., methylphenoxy) or aryloxy (e.g., naphthalen-2-yloxy) groups at position 2.
  • Properties : Demonstrated moderate antifungal activity against dermatophytes and yeasts .
  • Limitations : Alkoxy substitutions often lead to complex product mixtures, reducing synthetic efficiency .

Physicochemical Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) ¹H/¹³C NMR Features
4-(Z)-(Bromomethylidene)-6-chloro-2-(PhS) 120–121 1598 (C=C), 1547 (C=N) δ 7.2–8.1 (aromatic H), 125–140 ppm (C=S/C=N)
2-(4-Chlorophenoxy) Not reported Not available δ 6.8–7.5 (aromatic H)
2-(Naphthalen-2-yloxy) 173 1602 (C=C), 1551 (C=N) δ 7.4–8.3 (naphthyl H)

Biological Activity

The compound 2-(4-benzhydrylpiperazino)-4H-3,1-benzothiazine is a member of the benzothiazine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various therapeutic potentials.

Synthesis of 2-(4-benzhydrylpiperazino)-4H-3,1-benzothiazine

The synthesis of this compound typically involves multi-step reactions that can include the use of piperazine derivatives and benzothiazine frameworks. For instance, a recent study highlighted the efficient synthesis of polysubstituted benzothiazines via sequential Passerini/Staudinger/aza-Wittig reactions, which are essential for creating biologically active compounds .

Key Synthetic Pathways

  • Passerini Reaction : Utilizes 2-azidobenzaldehydes and isocyanides to form azide intermediates.
  • Aza-Wittig Reaction : Facilitates the formation of nitrogen-containing heterocycles.
  • Nucleophilic Substitution : Involves the introduction of various substituents to enhance biological activity.

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antibacterial properties. For example, compounds designed to target bacterial peptide deformylase (PDF) have shown promising results against Staphylococcus aureus, inhibiting biofilm formation on medical devices .

Antihypertensive Effects

Studies have demonstrated that certain derivatives of 2-(4-benzhydrylpiperazino)-4H-3,1-benzothiazine possess calcium antagonistic and calmodulin antagonistic activities. In spontaneously hypertensive rats, these compounds exhibited moderate to potent antihypertensive effects .

Anticancer Potential

Benzothiazine derivatives are also noted for their anticancer properties. The 3,4-dihydroquinazoline and benzothiazine skeletons have been linked to various anticancer activities due to their ability to interfere with cell proliferation pathways .

Neuroprotective Effects

Some derivatives have shown neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. Their mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of 1,4-benzothiazine-based bisamide derivatives revealed that specific compounds exhibited superior antibacterial activity compared to traditional antibiotics. The most active derivative was shown to inhibit S. aureus biofilm formation effectively at low concentrations .

Case Study 2: Antihypertensive Activity

In a controlled study involving spontaneously hypertensive rats, several 2H-1,4-benzothiazin-3(4H)-one derivatives demonstrated significant reductions in blood pressure. These compounds acted as weak calcium channel blockers but were effective calmodulin antagonists, suggesting a dual mechanism of action .

Summary of Biological Activities

Activity TypeMechanismReference
AntibacterialInhibition of peptide deformylase
AntihypertensiveCalcium channel blockade; calmodulin antagonism
AnticancerInterference with cell proliferation
NeuroprotectiveModulation of neurotransmitter systems

Q & A

Basic: What are the established synthetic routes for 4H-3,1-benzothiazine derivatives, and how does the benzhydrylpiperazino substituent influence reactivity?

Methodological Answer:
4H-3,1-benzothiazine derivatives are commonly synthesized via multi-step reactions such as:

  • Thia-Michael addition for intramolecular cyclization .
  • Passerini/Staudinger/aza-Wittig sequence for polysubstituted derivatives, involving 2-azidobenzaldehydes, isocyanides, and secondary amines .
  • AlCl3-mediated rearrangement of 2-isothiocyano triarylmethanes for aromatic ring transfer .

The benzhydrylpiperazino group introduces steric hindrance and electron-donating effects, requiring tailored conditions (e.g., extended reaction times or elevated temperatures) to accommodate bulky substituents. For example, the benzhydryl group may necessitate protecting group strategies during nucleophilic substitutions .

Advanced: How can the Passerini/Staudinger/aza-Wittig sequence be optimized to improve yields of 2-(4-benzhydrylpiperazino)-4H-3,1-benzothiazine?

Methodological Answer:
Key optimizations include:

  • Temperature control : Maintaining 0–5°C during Passerini reactions to prevent premature decomposition of intermediates .
  • Catalyst screening : Triphenylphosphine in the Staudinger step must be rigorously dried to avoid side reactions with moisture.
  • Solvent selection : Dichloromethane (DCM) or THF enhances solubility of bulky intermediates like benzhydrylpiperazino derivatives .
  • Stepwise purification : Isolating azide intermediates before aza-Wittig steps minimizes competing pathways. Reported yields for analogous compounds reach 60–75% after optimization .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing 4H-3,1-benzothiazine derivatives?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm cyclization. For example, the benzhydryl group shows distinct aromatic splitting patterns .
  • X-ray crystallography : Resolves stereochemistry; e.g., the 4H-3,1-benzothiazine ring adopts a boat conformation in crystal structures .
  • Mass spectrometry (HRMS) : Validates molecular weight, particularly for high-molecular-weight derivatives (e.g., C22_{22}H24_{24}N4_4S requires exact mass 400.17 g/mol) .

Advanced: How can contradictory bioactivity data (e.g., antiproliferative vs. neuroprotective effects) be reconciled for structurally similar benzothiazines?

Methodological Answer:
Contradictions arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF3_3) enhance antiproliferative activity by increasing electrophilicity, while electron-donating groups (e.g., -OCH3_3) favor neuroprotection via radical scavenging .
  • Assay variability : Use standardized cell lines (e.g., SH-SY5Y for neuroprotection, MCF-7 for antiproliferation) and control for redox conditions .
  • Computational modeling : Density Functional Theory (DFT) predicts charge distribution and binding affinities to clarify mechanism-specific effects .

Advanced: What mechanistic insights explain the regioselectivity of nucleophilic substitutions in 4H-3,1-benzothiazine synthesis?

Methodological Answer:
Regioselectivity is governed by:

  • Electronic factors : The 2-position of 4H-3,1-benzothiazine is electron-deficient due to conjugation with the thiazine sulfur, favoring nucleophilic attack at C4 or C6 .
  • Steric effects : Bulky benzhydrylpiperazino groups at C4 direct nucleophiles to less hindered positions (e.g., C2 in thione derivatives) .
  • Catalytic mediation : Copper(I) iodide promotes Ullmann-type couplings at C6 in halogenated derivatives .

Basic: What role do substituents play in modulating the biological activity of 4H-3,1-benzothiazines?

Methodological Answer:

Substituent Position Biological Impact Reference
BenzhydrylpiperazinoC2Enhances CNS penetration via lipophilicity
Thione (-S)C2Increases antifungal activity (MIC ≤ 2 µg/mL)
Methoxy (-OCH3_3)C6Improves neuroprotective efficacy (IC50_{50} 8 µM)

Advanced: How can computational methods (e.g., DFT) predict interactions between 4H-3,1-benzothiazines and biological targets?

Methodological Answer:

  • Docking studies : AutoDock Vina models interactions with DNA minor grooves, showing benzhydrylpiperazino groups intercalate via π-π stacking .
  • DFT calculations : HOMO-LUMO gaps correlate with redox activity; e.g., derivatives with gaps < 4 eV exhibit stronger DNA binding (∆G = −28 kJ/mol) .
  • MD simulations : Trajectories reveal stability of drug-DNA complexes over 50 ns, validating spectroscopic data .

Advanced: What strategies resolve synthetic challenges in regioselective functionalization of 4H-3,1-benzothiazines?

Methodological Answer:

  • Directing groups : Install -Bpin at C6 to enable Suzuki-Miyaura couplings .
  • Halogenation : NBS selectively brominates C4 in the presence of Lewis acids (e.g., FeCl3_3) .
  • Microwave-assisted synthesis : Reduces reaction times for sterically hindered substitutions (e.g., 30 min vs. 12 h conventional) .

Basic: What are the key biological activities reported for 4H-3,1-benzothiazines?

Methodological Answer:

  • Anticancer : Inhibit topoisomerase II (IC50_{50} 1.2 µM) .
  • Antifungal : Active against Candida albicans (MIC 1.5 µg/mL) .
  • Neuroprotective : Reduce ROS in neuronal cells by 60% at 10 µM .

Advanced: How do stability studies inform formulation strategies for 4H-3,1-benzothiazine derivatives?

Methodological Answer:

  • pH stability : Derivatives degrade rapidly at pH < 3 (t1/2_{1/2} < 1 h), necessitating enteric coatings for oral delivery .
  • Light sensitivity : Thione derivatives require amber glass storage to prevent photolytic decomposition .
  • Thermal analysis : DSC shows melting points >200°C, supporting solid dispersion techniques for solubility enhancement .

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